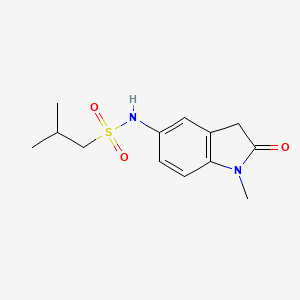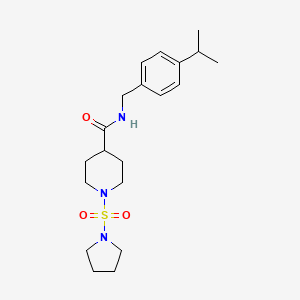
5,5'-Methylenebis(quinolin-8-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5'-Methylenebis(quinolin-8-ol) is an organic compound derived from the heterocycle quinoline. This compound is notable for its unique structure, which includes two quinoline rings connected by a methylene bridge, each substituted with a hydroxyl group at the 8-position. This structure imparts significant chemical and biological properties, making it a subject of interest in various scientific fields.
Wirkmechanismus
Target of Action
The primary targets of 5-[(8-Hydroxyquinolin-5-yl)methyl]quinolin-8-ol are 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These are considered to be promising therapeutic biotargets for various human diseases . The compound is also known to target both the extracellular bacterium Y. pseudo tuberculosis and the intracellular pathogen Chlamydia trachomatis in cell-based infection models .
Mode of Action
The compound acts as a broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . It has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .
Biochemical Pathways
The compound affects the biochemical pathways involving 2OG-dependent enzymes. It inhibits the activity of these enzymes, which play crucial roles in epigenetic processes . The compound also influences the reduction process of hydrogen evolution reaction (HER) via the formation of a Cu–H bond with a low activation energy for the dehydrogenation reaction .
Pharmacokinetics
It’s known that the compound iox1, which is similar in structure, suffers from low cell permeability . This could impact the bioavailability of the compound.
Result of Action
The compound exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . It can be used to develop potent lead compounds with good efficacy and low toxicity . The compound also shows potent, nanomolar activity in all test systems .
Action Environment
The action of the compound can be influenced by environmental factors. For instance, the compound shows efficient electrocatalytic activity in an organic medium with the addition of acetic acid . The compound also shows high stability throughout the event .
Biochemische Analyse
Biochemical Properties
The compound 5-[(8-Hydroxyquinolin-5-yl)methyl]quinolin-8-ol has been found to interact with various enzymes and proteins. For instance, it has been used in the synthesis of a dinuclear copper complex, which was employed as an electrocatalyst . The nature of these interactions involves the formation of a Cu–H bond with a low activation energy for the dehydrogenation reaction .
Cellular Effects
It has been found to have strong antioxidation activity and can induce the proliferation of mesenchymal stem cells under a low concentration condition .
Molecular Mechanism
The molecular mechanism of action of 5-[(8-Hydroxyquinolin-5-yl)methyl]quinolin-8-ol involves a concerted proton-coupled electron transfer (PCET) path . This process leads to the formation of a Cu–H bond, which is crucial for the dehydrogenation reaction .
Temporal Effects in Laboratory Settings
It has been observed that no observable degradation of catalysts was observed during the process that ensures their high stability throughout the event .
Metabolic Pathways
It has been used in the synthesis of a dinuclear copper complex, which was employed as an electrocatalyst .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5'-Methylenebis(quinolin-8-ol) typically involves the condensation of 5-(chloromethyl)-1,8a-dihydroquinolin-8-ol with another quinoline derivative. This reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane . The reaction conditions usually require cooling to control the exothermic nature of the reaction and to ensure high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated purification systems. These methods would aim to maximize yield and purity while minimizing production costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5,5'-Methylenebis(quinolin-8-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline compounds, and various substituted quinoline derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5,5'-Methylenebis(quinolin-8-ol) has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar chelating properties but lacks the methylene bridge connecting two quinoline rings.
5-Nitro-8-hydroxyquinoline: An antiprotozoal drug with enhanced biological activity due to the nitro group substitution.
8-Mercaptoquinoline: A thiol analogue with distinct chemical reactivity and applications.
Uniqueness
5,5'-Methylenebis(quinolin-8-ol) is unique due to its dual quinoline structure, which enhances its chelating ability and provides additional sites for chemical modification. This structural feature makes it more versatile in forming metal complexes and potentially more effective in various applications compared to its simpler analogues .
Eigenschaften
IUPAC Name |
5-[(8-hydroxyquinolin-5-yl)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c22-16-7-5-12(14-3-1-9-20-18(14)16)11-13-6-8-17(23)19-15(13)4-2-10-21-19/h1-10,22-23H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGLQHRCVKTDFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CC3=C4C=CC=NC4=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2856479.png)

![5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde N-phenylhydrazone](/img/structure/B2856482.png)
![1-[(2S)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2856483.png)


